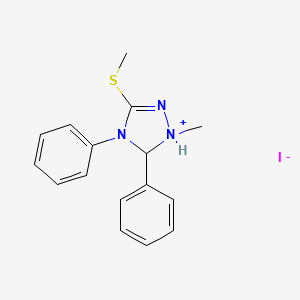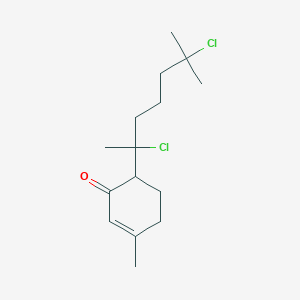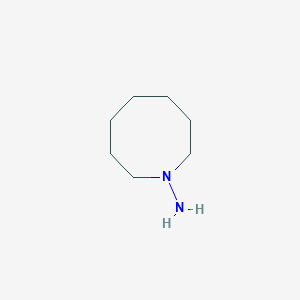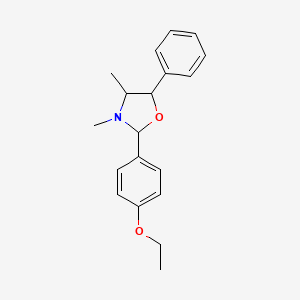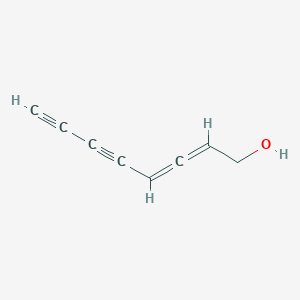![molecular formula C9H23NOSi B14641000 N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine CAS No. 53659-63-5](/img/structure/B14641000.png)
N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine is an organosilicon compound that features a silicon atom bonded to an ethoxy group, two methyl groups, and a butan-1-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine typically involves the reaction of butan-1-amine with ethoxy(dimethyl)silane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-oxygen bond. A common method involves the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is typically conducted at room temperature and monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy to ensure completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually conducted in anhydrous solvents to prevent hydrolysis.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions. The reactions are often facilitated by the presence of a base to deprotonate the nucleophile.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Applications De Recherche Scientifique
N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the modification of biomolecules to enhance their stability or alter their properties.
Industry: It is used in the production of advanced materials such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine involves its interaction with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a range of chemical reactions. The ethoxy group can undergo hydrolysis to form silanol, which can further react with other compounds. The butan-1-amine moiety can interact with biological molecules, potentially altering their function or stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[Methoxy(dimethyl)silyl]methyl}butan-1-amine
- N-{[Propoxy(dimethyl)silyl]methyl}butan-1-amine
- N-{[Butoxy(dimethyl)silyl]methyl}butan-1-amine
Uniqueness
N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine is unique due to the presence of the ethoxy group, which provides distinct reactivity compared to other alkoxy groups. The combination of the silicon atom with the butan-1-amine moiety also offers unique properties that can be exploited in various applications.
Propriétés
Numéro CAS |
53659-63-5 |
|---|---|
Formule moléculaire |
C9H23NOSi |
Poids moléculaire |
189.37 g/mol |
Nom IUPAC |
N-[[ethoxy(dimethyl)silyl]methyl]butan-1-amine |
InChI |
InChI=1S/C9H23NOSi/c1-5-7-8-10-9-12(3,4)11-6-2/h10H,5-9H2,1-4H3 |
Clé InChI |
QISZDXHNVQZMEB-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC[Si](C)(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


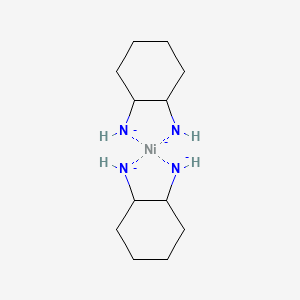
![1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14640921.png)
![Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate](/img/structure/B14640923.png)

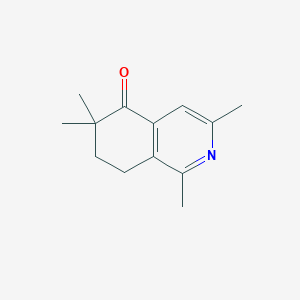
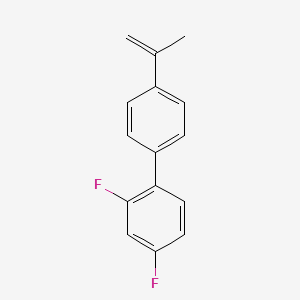
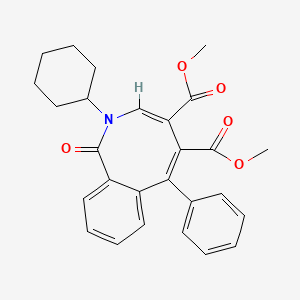
![4-[3-(4-Methoxyphenyl)propyl]piperidine](/img/structure/B14640959.png)
